![molecular formula C21H31N3O3 B600801 tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate CAS No. 1181267-36-6](/img/structure/B600801.png)

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

描述

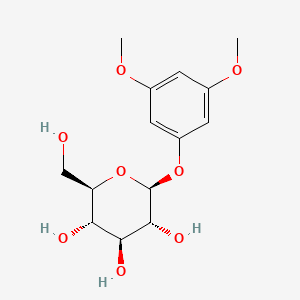

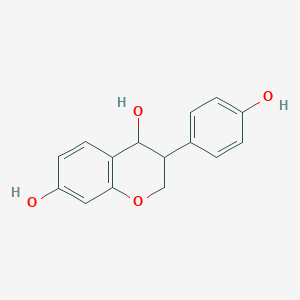

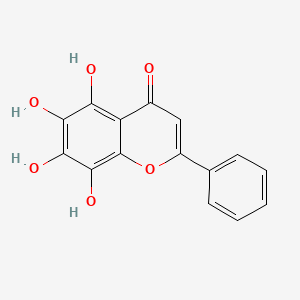

“tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also seems to have an imidazole ring, which is a type of heterocycle that is common in many important biological molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This allows for the determination of the exact arrangement of atoms in the molecule .

科学研究应用

Synthesis of Biologically Active Compounds :

- The compound is an intermediate in the synthesis of biologically active compounds like crizotinib, which is used in targeted cancer therapies (Kong et al., 2016).

- It is also important for synthesizing small molecule anticancer drugs. These compounds play a crucial role in overcoming drug resistance in cancer treatments (Zhang et al., 2018).

Intermediate in Pharmaceutical Synthesis :

- It serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer (Wang et al., 2015).

- The compound is used in the asymmetric synthesis of intermediates for nociceptin antagonists, which are significant in pain management and opioid receptor modulation (Jona et al., 2009).

Chemical Sensing and Detection :

- Imidazole derivatives of the compound have been developed as luminescent sensors for detecting cyanide and mercury ions, highlighting its utility in chemical sensing applications (Emandi et al., 2018).

Electronic and Optical Properties in Polymers :

- The benzimidazole unit of this compound has been used to study the electronic and optical properties of donor-acceptor-donor type polymers, which are important for electronic device applications (Ozelcaglayan et al., 2012).

Synthesis of Novel Radioprotectors :

- Nitroxyl compounds related to tert-butyl benzimidazole derivatives have been investigated as potential radioprotection drugs, which are important in reducing radiation damage during cancer treatments (Qin et al., 2009).

未来方向

属性

IUPAC Name |

tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBGIVZZFISEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。